5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

PROTAC CB1R degradation targeted protein degradation

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, widely termed Rimonabant carboxylic acid (CAS 162758-35-2), is the tri-chlorinated diarylpyrazole-3-carboxylic acid that serves as both the primary synthetic precursor to the cannabinoid CB1 antagonist/inverse agonist Rimonabant (SR141716) and its major circulating metabolite (M9). The compound crystallises as a white solid with a melting point of 202–203 °C, a molecular weight of 381.64 g mol⁻¹, and a computed XLogP3 of 5.7.

Molecular Formula C17H11Cl3N2O2
Molecular Weight 381.6 g/mol
CAS No. 162758-35-2
Cat. No. B138702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
CAS162758-35-2
Synonyms1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid;  5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid; 
Molecular FormulaC17H11Cl3N2O2
Molecular Weight381.6 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H11Cl3N2O2/c1-9-15(17(23)24)21-22(14-7-6-12(19)8-13(14)20)16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,23,24)
InChIKeyCYAYCOCJAVHQSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rimonabant Carboxylic Acid (CAS 162758-35-2) – Compound Identity, Physicochemical Profile, and Core Role in CB1-Targeted Research & PROTAC Synthesis


5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, widely termed Rimonabant carboxylic acid (CAS 162758-35-2), is the tri-chlorinated diarylpyrazole-3-carboxylic acid that serves as both the primary synthetic precursor to the cannabinoid CB1 antagonist/inverse agonist Rimonabant (SR141716) and its major circulating metabolite (M9). The compound crystallises as a white solid with a melting point of 202–203 °C, a molecular weight of 381.64 g mol⁻¹, and a computed XLogP3 of 5.7 [1][2][3]. Unlike the corresponding piperidinyl carboxamide (Rimonabant), the free carboxylic acid exhibits a predicted pKa of 3.33 ± 0.34, conferring a distinct ionisation state at physiological pH that underpins its divergent utility as a PROTAC ligand and derivatisation scaffold [1][4].

Why Rimonabant Carboxylic Acid (CAS 162758-35-2) Cannot Be Substituted by Rimonabant, AM251, or Common Pyrazole-3-carboxamide Analogs Without Compromising PROTAC Assembly, Metabolic Tracing, or Downstream Derivatisation


Rimonabant (SR141716) and AM251 are CB1-active piperidinyl amides with Ki values of 1.8 nM and 7.5 nM respectively [1]; their biological activity requires an intact carboxamide bond. The free carboxylic acid (CAS 162758-35-2) lacks this amide and consequently possesses negligible CB1 antagonism, yet that very structural difference enables three functions that the amide analogs cannot fulfil: (i) it is the obligatory late-stage intermediate for all Rimonabant-class syntheses, (ii) it is the sole commercially available metabolite M9 reference standard for preclinical ADME tracing, and (iii) its carboxylate handle permits direct conjugation to E3-ligase-binding moieties for PROTAC design, a route that the blocked amide of Rimonabant or AM251 cannot recapitulate [2][3]. Substituting with an amide congener therefore severs the synthetic supply line, eliminates the ability to track oxidative amide-hydrolysis metabolism, and forfeits access to the PROTAC-enabled CB1R degradation workflow that has demonstrated a DC₅₀ of 3.37 µM in MCF-7 breast cancer cells [4].

Quantitative Differential Evidence for Rimonabant Carboxylic Acid (CAS 162758-35-2) Against Rimonabant, AM251, and Diarylpyrazole Amide Analogs


PROTAC CB1R Degrader-1 Enabling Capacity: A Unique Derivatisation Trajectory Unavailable to Rimonabant or AM251

While Rimonabant (Ki CB1 = 1.8 nM) and AM251 (Ki CB1 = 7.5 nM) are reversible orthosteric antagonists that cannot be converted into heterobifunctional degraders, Rimonabant carboxylic acid serves as the direct CB1R-binding ligand module for PROTAC assembly [1]. In the 2025 study by Kashkush et al., conjugation of this carboxylic acid to an E3-ligase-recruiting moiety yielded PROTAC CB1R Degrader-1, which achieved a DC₅₀ of 3.37 µM for CB1R degradation in MCF-7 cells and demonstrated superior tumour-growth inhibition versus Rimonabant in a 3D spheroid model [2]. This functional trajectory—from competitive antagonism to catalytic target degradation—is chemically inaccessible from the amide congeners.

PROTAC CB1R degradation targeted protein degradation

Metabolite M9 Identity: Essential Analytical Reference Standard for Rimonabant Amide-Hydrolysis ADME Profiling

Rimonabant carboxylic acid is unequivocally identified as metabolite M9, the amide-hydrolysis product of Rimonabant generated via CYP3A4/amidohydrolase pathways [1][2]. Bergström et al. (2011) detected M9 at m/z 381.00 (LC retention time 17.0 min) during in vitro bioactivation studies, noting that M9 formation results in the loss of the ¹⁴C radiolabel, which distinguishes this metabolite from all other radiolabelled species [1]. Neither Rimonabant nor AM251 can serve as this specific analytical tracer because they retain the intact amide and radiolabel. The carboxylic acid is therefore the obligatory quantitative standard for LC-MS/MS method validation in preclinical and clinical ADME studies.

drug metabolism ADME LC-MS metabolite tracing

Synthetic Gateway Position: Irreplaceable Late-Stage Intermediate in Rimonabant and Biarylpyrazole Antagonist Manufacture

The carboxylic acid (CAS 162758-35-2) is the universal penultimate intermediate in the synthesis of Rimonabant hydrochloride and related N-substituted carboxamide CB1 antagonists [1][2]. In the patented process (WO2009/109222), the acid is converted to the acid chloride and coupled with N-aminopiperidine to furnish the active pharmaceutical ingredient; analogous routes employ the same acid for AM4113 and long-chain amide analogs [3][4]. No alternative intermediate can bypass this node because all reported syntheses converge on the pyrazole-3-carboxylic acid before final amide bond formation. Thus, any pilot-plant or kilo-lab campaign for Rimonabant-class compounds is wholly dependent on a reliable supply of this carboxylic acid.

process chemistry pyrazole synthesis CB1 antagonist intermediate

Purity Benchmarking: 99.91% Commercial Specification Enabling High-Fidelity PROTAC Conjugation and Analytical Reference Use

Among commercial suppliers, Rimonabant carboxylic acid is offered at a certified purity of 99.91% (HPLC) by MedChemExpress (Cat. HY-134497) , compared with the typical 98.0–98.5% specification for Rimonabant hydrochloride and >98% for AM251 [1]. While these purity differences appear modest, residual impurities of ≤0.09% versus ≤2% carry disproportionate weight in two contexts: (a) PROTAC conjugation, where trace amine or carboxylate-reactive impurities can quench activated ester intermediates and reduce coupling yield, and (b) quantitative LC-MS/MS calibration, where an impurity of 2% in the standard translates to a systematic bias of similar magnitude across an entire analytical batch .

compound purity PROTAC synthesis analytical reference standard

Physicochemical Divergence: Carboxylate Ionisation as a Determinant of CNS Exclusion in PROTAC Design

Rimonabant (SR141716) is explicitly described as a brain-penetrant CB1 antagonist , a property linked to its neutral piperidinyl amide and XLogP3 of approximately 5.7 without formal charge [1]. The carboxylic acid analog (CAS 162758-35-2) bears a carboxylate group (predicted pKa 3.33 ± 0.34) that is >99% ionised at physiological pH, raising the topological polar surface area from ~47 Ų (amide) to ~65 Ų (carboxylate) and reducing predicted passive BBB permeation [2][3]. Kashkush et al. (2025) explicitly leveraged this property: their PROTAC CB1R Degrader-1, constructed from the carboxylic acid, was engineered to avoid CNS penetration, and in vivo evaluation confirmed peripheral restriction [4]. Thus, the acid is selected not despite but because of its reduced brain exposure relative to Rimonabant.

blood-brain barrier penetration polar surface area PROTAC peripheral selectivity

Highest-Value Procurement Scenarios for Rimonabant Carboxylic Acid (CAS 162758-35-2) Anchored in Quantitative Differential Evidence


CB1R-Targeted PROTAC Design and Degrader Synthesis

Laboratories developing proteolysis-targeting chimeras against the cannabinoid CB1 receptor require the carboxylic acid as the CB1R-binding warhead module. As demonstrated by Kashkush et al. (2025), direct conjugation of Rimonabant carboxylic acid to an E3-ligase ligand produces PROTAC CB1R Degrader-1, which achieves DC₅₀ = 3.37 µM in MCF-7 cells and outperforms Rimonabant in 3D spheroid tumour models [1]. The near-quantitative purity (99.91%) of the commercially available acid minimises side-product formation during amide-bond coupling, directly improving PROTAC yield and simplifying HPLC purification .

Preclinical ADME and Bioactivation Studies Requiring Authentic M9 Metabolite Standard

In vitro and in vivo metabolism studies of Rimonabant demand the carboxylic acid as an authentic reference standard for metabolite M9, the amide-hydrolysis product detected at m/z 381.00 (LC RT 17.0 min) [2]. Because M9 formation results in loss of the ¹⁴C radiolabel, only the unlabelled carboxylic acid can serve as a quantitative calibrant for LC-MS/MS assays. Any laboratory conducting CYP3A4 phenotyping, time-dependent inhibition assays, or reactive metabolite screening on the Rimonabant scaffold must procure CAS 162758-35-2 for method validation [2].

Kilogram-Scale Synthesis of Rimonabant Hydrochloride and N-Substituted Amide Analogs

The carboxylic acid is the universal penultimate intermediate in the convergent synthesis of Rimonabant (WO2009/109222) and its long-chain amide analogs [3][4]. Procuring the acid directly eliminates the need for the upstream Claisen condensation, hydrazine cyclisation, and ester hydrolysis steps, reducing the synthetic sequence to a single activation-coupling operation. For CROs and pharmaceutical development groups scaling Rimonabant-class candidates, purchasing the carboxylic acid cuts lead time by 2–3 synthetic steps and avoids cryogenic organolithium reagent handling [3].

Development of Peripherally Restricted CB1R Modulators Avoiding CNS Penetration

The ionised carboxylate group (pKa 3.33, >99% charged at pH 7.4) raises the topological polar surface area and attenuates passive blood-brain barrier permeation relative to the neutral amide of Rimonabant [5][6]. Kashkush et al. (2025) confirmed that PROTACs built from this acid exhibit peripheral restriction in vivo, a design strategy aimed at circumventing the psychiatric adverse effects that led to Rimonabant's clinical withdrawal [1]. Research programs targeting metabolic or oncologic indications without CNS liability must use the carboxylic acid or its direct conjugates, not Rimonabant.

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